molecular formula C11H19NO3 B3111085 tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate CAS No. 1820569-79-6

tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate

Cat. No.: B3111085
CAS No.: 1820569-79-6
M. Wt: 213.27 g/mol
InChI Key: YOSDSNLBVMRZSO-BDAKNGLRSA-N
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Description

tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexene derivative. One common method involves the use of tert-butyl carbamate and a cyclohexene derivative in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in the development of new biochemical assays and as a tool for studying enzyme mechanisms .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
  • tert-butyl N-(4-hydroxycyclohexyl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate is unique due to its specific structural features, such as the presence of a hydroxy group on the cyclohexene ring. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDSNLBVMRZSO-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate
Reactant of Route 3
tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate
Reactant of Route 4
tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate
Reactant of Route 5
tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate
Reactant of Route 6
tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate

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